Dexamethasone valerate Dexamethasone valerate Dexamethasone valerate is a 21-hydroxy steroid.
Brand Name: Vulcanchem
CAS No.: 33755-46-3
VCID: VC21346999
InChI: InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1
SMILES: CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Molecular Formula: C27H37FO6
Molecular Weight: 476.6 g/mol

Dexamethasone valerate

CAS No.: 33755-46-3

Cat. No.: VC21346999

Molecular Formula: C27H37FO6

Molecular Weight: 476.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dexamethasone valerate - 33755-46-3

CAS No. 33755-46-3
Molecular Formula C27H37FO6
Molecular Weight 476.6 g/mol
IUPAC Name [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate
Standard InChI InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1
Standard InChI Key SNHRLVCMMWUAJD-OMPPIWKSSA-N
Isomeric SMILES CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
SMILES CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Canonical SMILES CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO

Chemical Structure and Properties

Dexamethasone valerate is a synthetic glucocorticoid with the molecular formula C₂₇H₃₇FO₆ and a molecular weight of 476.577 g/mol . It is the 17-valerate ester of dexamethasone, which modifies the parent compound's properties to enhance its topical efficacy. The compound is characterized by a pentanoate (valerate) group attached at the 17-position of the dexamethasone structure.

The IUPAC name for dexamethasone valerate is [(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of dexamethasone valerate:

PropertyValue
CAS Number33755-46-3
Molecular FormulaC₂₇H₃₇FO₆
Molecular Weight476.577 g/mol
Physical AppearanceNeat (powder form)
Density1.24 g/cm³
Boiling Point607.5°C at 760 mmHg
Flash Point321.2°C
LogP3.63680
PSA100.90000
Index of Refraction1.56
Storage Temperature-20°C
Shipping TemperatureRoom Temperature

Table 1: Physical and Chemical Properties of Dexamethasone Valerate

The compound possesses multiple synonyms in the scientific literature and commercial use including: Voalla, DV 17, DXMvalerate, and 9-fluoro-11beta,17,21-trihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17-valerate .

Pharmaceutical Development and Regulatory Status

Dexamethasone valerate was originally developed by Maruho Co., Ltd., a Japanese pharmaceutical company. The drug received its first regulatory approval in Japan on April 30, 1986, for the treatment of several dermatological conditions including eczema, impetigo, and insect bites and stings .

The compound has achieved approved status as its highest regulatory designation, indicating successful completion of clinical trials and regulatory review processes. As a chemical drug, it falls under standard pharmaceutical regulatory frameworks in countries where it has received approval .

Therapeutic Applications

Dexamethasone valerate is primarily used in the treatment of inflammatory and immune-mediated dermatological conditions. Based on the available search results, its therapeutic applications span several medical areas:

Dermatological Conditions

The compound has received approval for use in treating:

  • Eczema

  • Impetigo

  • Insect bites and stings

These applications leverage the compound's anti-inflammatory, immunosuppressive, and anti-proliferative properties. Like other topical corticosteroids, dexamethasone valerate likely interacts with specific cellular receptors to produce anti-inflammatory effects while inhibiting pro-inflammatory processes such as collagen synthesis .

Comparative Efficacy

Limited comparative studies have explored the relative efficacy of dexamethasone valerate against other corticosteroids. While the search results don't provide direct comparative studies specific to dexamethasone valerate, some information can be gleaned from related compounds.

In a clinical comparison study examining a similar compound (desoxymethasone) against betamethasone valerate in 50 patients with bilateral acute dermatitis, researchers found that desoxymethasone demonstrated somewhat greater topical efficacy than betamethasone valerate. Both treatments were well tolerated with no reported local side effects .

Another study comparing dexamethasone and a combination of hyaluronidase with betamethasone valerate in the treatment of infantile phimosis found both treatments to be effective. After one month of treatment, approximately 49.8% of patients using dexamethasone and 45.8% of those using hyaluronidase with betamethasone valerate achieved complete resolution (grade 0) .

TreatmentComplete Resolution (Grade 0) After 1 Month
Dexamethasone49.8%
Hyaluronidase + Betamethasone Valerate45.8%

Table 2: Comparative Efficacy in Phimosis Treatment

The study concluded that dexamethasone demonstrated slightly better efficacy in the evaluation after the first month of treatment, with comparable resolution times for both treatments. No adverse effects were reported in either treatment group .

Pharmaceutical Formulations and Availability

Dexamethasone valerate is available in various topical formulations. From the available search results, we can determine that it is manufactured as a pharmaceutical-grade compound with high purity standards:

  • Purity: >95% (as determined by HPLC)

  • Product Format: Neat (pure substance)

The compound requires specific storage conditions:

  • Storage Temperature: -20°C

  • Shipping Temperature: Room Temperature

In some public health services, dexamethasone preparations are available free of charge, whereas combination products containing betamethasone valerate and hyaluronidase may cost between R$75.65 to R$102.90 (Brazilian currency), suggesting that dexamethasone formulations may be more economically accessible in certain healthcare systems .

Analytical Methods

Research has been conducted on analytical methods for detecting and quantifying glucocorticoids, including dexamethasone valerate. One study mentioned in the search results described a novel method for the simultaneous determination of 81 illegally added glucocorticoids in cosmetics using dispersive-solid phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

This analytical approach represents an important aspect of pharmaceutical quality control and regulatory compliance, particularly given concerns about the unauthorized addition of corticosteroids to cosmetic products.

Chemical Identification and Structure

Dexamethasone valerate's chemical structure can be represented in various ways for scientific and regulatory purposes. The search results provide several identifiers:

  • InChIKey: SNHRLVCMMWUAJD-OMPPIWKSSA-N

  • SMILES notation: CCCCC(=O)O[C@@]1(C@HC[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]3(F)C@@HC[C@]12C)C(=O)CO

The compound is structurally related to both dexamethasone and other valerate ester corticosteroids, with the valerate group enhancing lipophilicity and potentially improving topical penetration.

Mechanism of Action

While the search results don't provide explicit information on dexamethasone valerate's mechanism of action, as a corticosteroid, it likely shares the general mechanism of the corticosteroid class. From related information in the search results about similar compounds:

Corticosteroids exert anti-inflammatory and immunosuppressive actions by interacting with specific cellular receptors, producing anti-inflammatory substances while inhibiting pro-inflammatory processes. They can cause thinning of the skin and improve tissue elasticity by reducing the production of hyaluronic acid and exerting an anti-proliferative effect on the epidermis .

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